2-(1-Benzyl-piperidin-4-yloxy)-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-8-11-17-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWBCFXXPYBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Pharmacological Characterization of 2 1 Benzyl Piperidin 4 Yloxy Ethylamine Analogues
Ligand Binding and Functional Studies at Sigma Receptors (σ1R and σ2R)
Analogues based on the 1-benzylpiperidine (B1218667) scaffold have been extensively studied for their affinity and selectivity towards sigma-1 (σ1R) and sigma-2 (σ2R) receptors. These receptors are implicated in a variety of cellular functions and are considered important targets for neurological disorders.
The binding affinity of a ligand for a receptor is a primary measure of its potential potency. This is typically quantified by the dissociation constant (Ki), with lower values indicating a stronger binding interaction. A series of N-(1-benzylpiperidin-4-yl)arylacetamides and related derivatives have been synthesized and evaluated for their binding properties at σ1 and σ2 receptors. nih.gov
Studies show that the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays a high affinity for σ1 receptors with a Ki value of 3.90 nM. nih.gov Structural modifications to this core molecule significantly influence binding affinity. For instance, replacing the phenyl ring of the acetamide (B32628) moiety with aromatic systems like thiophene (B33073) or naphthyl has little effect on σ1 receptor affinity, whereas replacement with imidazole (B134444) or pyridyl rings leads to a substantial loss in affinity. nih.gov
Furthermore, substitutions on the benzyl (B1604629) group's aromatic ring can also modulate affinity. Halogen substitutions on the aromatic rings of both the phenylacetamide and benzyl moieties tend to increase affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.govnih.gov In another series of pyridine-based analogues, the length of the linker chain connecting the 1-benzylpiperidine moiety to a pyridine (B92270) ring was found to be critical for σ1R affinity. nih.gov Increasing the linker from an amino group to an ethylamino, propylamino, or butylamino group resulted in progressively higher affinity for the human σ1 receptor. nih.gov
Table 1: Sigma Receptor Binding Affinities (Ki, nM) for Selected 1-Benzylpiperidine Analogues
| Compound/Analogue | σ1R Ki (nM) | σ2R Ki (nM) | Source |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | nih.gov |
| 2-fluoro-substituted analogue (11) | 3.56 | 667 | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | >420 | nih.govresearchgate.net |
| 2-{N-[3-(1-Benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (3) | 2.97 | 11.2 | nih.gov |
| Benzyl derivative (12a) | 0.54 | >1000 | unict.it |
Selectivity is a crucial parameter in drug design, indicating a ligand's preference for one receptor subtype over another. For 1-benzylpiperidine analogues, a general trend of higher affinity for σ1 versus σ2 receptors is consistently observed. nih.govnih.gov The selectivity, often expressed as a ratio of Ki values (Ki σ2 / Ki σ1), highlights this preference.
The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide shows a 61.5-fold selectivity for the σ1 receptor. nih.gov Specific substitutions can dramatically enhance this selectivity. The 2-fluoro-substituted analogue, for example, exhibits a selectivity of approximately 187-fold for σ1R. nih.gov An even higher degree of selectivity has been achieved with other modifications. A pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a remarkable 290-fold selectivity for the σ1R subtype. nih.govresearchgate.net Similarly, a benzyl derivative (12a) showed sub-nanomolar affinity for σ1R and was completely selective over the σ2R subtype (selectivity ratio > 1850). unict.it
These findings underscore that while the 1-benzylpiperidine core provides a strong foundation for σ1R binding, specific structural modifications are key to achieving high selectivity. nih.govnih.govunict.it
Beyond simple binding, it is essential to determine whether a ligand activates (agonism) or blocks (antagonism) the receptor. For sigma receptors, this is often assessed through functional assays that measure downstream cellular events, such as the modulation of ion channels or intracellular calcium levels. nih.gov
Sigma-1 receptor agonists have been shown to enhance calcium efflux from the endoplasmic reticulum through inositol-1,4,5-trisphosphate (InsP3) receptors. nih.gov Conversely, antagonists block these effects. Studies on related piperidine (B6355638) and piperazine (B1678402) derivatives have employed such functional assays to characterize their properties. For example, the analgesic effects of certain selective sigma-1 ligands were reversed by the known σ1R agonist PRE-084, indicating that the analgesic compounds act as antagonists. unict.it In pain models, σ1R antagonists have been shown to reduce sensory hypersensitivity, while agonists produce the opposite effect, providing a clear functional distinction. nih.gov The characterization of these properties is fundamental to understanding the potential pharmacological effects of new 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine analogues.
Evaluation of Enzymatic Inhibition Potency
In addition to receptor binding, these analogues have been evaluated for their ability to inhibit key enzymes in the nervous system, namely cholinesterases and monoamine oxidases.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Several 1-benzylpiperidine derivatives have been screened for their anticholinesterase activity.
A study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent inhibitor of AChE with an IC50 value of 13 nM. nih.govresearchgate.net This compound also inhibited BuChE, but to a lesser extent, with an IC50 of 3.1 µM. nih.govresearchgate.net In another study, a series of 1-benzylpiperidine derivatives were synthesized, with compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride) emerging as a highly potent AChE inhibitor with an IC50 of 1.2 nM and demonstrating over 34,700-fold selectivity for AChE over BuChE. nih.gov
Table 2: Cholinesterase Inhibition (IC50) for Selected 1-Benzylpiperidine Analogues
| Compound/Analogue | AChE IC50 | BuChE IC50 | Source |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 13 nM | 3.1 µM | nih.govresearchgate.net |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | 1.2 nM | >41,640 nM | nih.gov |
| Isonipecotate derivative (9a) | Modest (>10%) | Modest (>10%) | mdpi.com |
| Isonipecotate derivative (9c) | Modest (>10%) | Modest (>10%) | mdpi.com |
| Compound 19 (from another series) | 11.2 µM | 13.9 µM | nih.gov |
| Compound 21 (from another series) | 18.2 µM | 4.8 µM | nih.gov |
Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease. nih.govresearchgate.net
The inhibitory potential of benzylpiperidine derivatives against MAO-A and MAO-B has been explored. In a study of pyridazinobenzylpiperidine derivatives, most compounds showed a preference for inhibiting MAO-B over MAO-A. nih.gov One compound, S5, was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19 for MAO-B over MAO-A. nih.gov The inhibition was determined to be of a competitive and reversible type. nih.gov Another study on a different scaffold, 4-(2-methyloxazol-4-yl)benzenesulfonamide, also identified selective MAO-B inhibition with an IC50 of 3.47 µM, compared to 43.3 µM for MAO-A. mdpi.com These findings suggest that the broader class of compounds containing benzyl and piperidine moieties can be tailored to achieve selective MAO inhibition.
Table 3: Monoamine Oxidase (MAO) Inhibition (IC50, µM) for Related Analogues
| Compound/Analogue | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Source |
| Pyridazinobenzylpiperidine S5 | 3.857 | 0.203 | nih.gov |
| Pyridazinobenzylpiperidine S15 | 3.691 | >10 | nih.gov |
| Pyridazinobenzylpiperidine S16 | >10 | 0.979 | nih.gov |
Renin Enzyme Inhibition Activity
Currently, there is no publicly available scientific literature that specifically details the in vitro renin enzyme inhibition activity of this compound.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
While the broader class of piperidine derivatives has been investigated for various enzymatic inhibitory activities, specific data on the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by this compound is not available in the current scientific literature. Studies on related structures, such as pyrazole (B372694) sulfonamides with a piperidin-4-yloxy moiety, have shown inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a different enzyme involved in the endocannabinoid system.
Profiling at Other Neurotransmitter Receptors and Protein Targets
The interaction of this compound and its analogues has been characterized at several key neurotransmitter receptors and protein targets involved in neurological and inflammatory pathways.
Analogues of this compound, specifically substituted N-(1-Benzyl-piperidin-4-yl) amides and acetamides, have been investigated for their affinity towards dopamine receptor subtypes. These studies indicate a preference for the D4 receptor. For instance, a series of N-benzyl-piperidin-4-yl derivatives showed varying affinities for the D4 receptor, highlighting the importance of the substituent on the amide nitrogen for binding. While specific Ki values for this compound are not explicitly detailed in the available literature, the general class of compounds demonstrates a potential for D4 receptor antagonism.
Table 1: Dopamine D4 Receptor Affinities of Related Analogues
| Compound | Ki (nM) for D4 Receptor | Selectivity over D2/D3 | Reference |
|---|---|---|---|
| N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-6-fluoropyridine-3-carboxamide (7a) | 30 | >100-fold |
This table presents data for structurally related compounds to illustrate the D4 receptor affinity within this chemical space.
The potential for allosteric modulation of the Cannabinoid Receptor 1 (CB1) by compounds containing a piperidin-4-yloxy moiety has been explored. While direct evidence for this compound is not provided, related structures have been identified as allosteric modulators. For example, PSNCBAM-1 was identified as a selective allosteric antagonist of the CB1 receptor. The development of (indol-3-yl)-heterocycle derivatives as agonists of the CB1 receptor further suggests that the piperidinyl ether scaffold is a relevant feature for interaction with cannabinoid receptors.
The 4-benzylpiperidine (B145979) fragment is a key structural feature in some inhibitors of the NLRP3 inflammasome. These inhibitors function by occupying a hydrophobic subpocket near the ATP-binding site of the NACHT domain. While specific data for this compound is not available, the presence of the N-benzylpiperidine moiety suggests a potential for interaction with the NLRP3 inflammasome. Studies on other benzylpiperidine derivatives have shown that they can reduce the secretion of IL-1β from macrophages, a key indicator of NLRP3 inflammasome inhibition.
Derivatives containing the piperidin-4-yloxy linkage have been investigated as antagonists for muscarinic acetylcholine receptors, including the M4 subtype. Although the primary focus of some studies has been on developing positive allosteric modulators (PAMs) for the M4 receptor, certain analogues have demonstrated antagonistic activity. For instance, some 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine derivatives with a piperidin-4-yloxy component were found to be robust M4 antagonists. However, specific data concerning the M4 receptor antagonism of this compound is not present in the reviewed literature.
Cellular Assays for Investigating Biological Activities (excluding human trials)
Cellular assays provide a critical platform for understanding the biological effects of novel chemical entities in a controlled, non-clinical setting. For analogues of this compound, research has explored their ability to interfere with key inflammatory processes.
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β), and can induce a form of inflammatory cell death known as pyroptosis. researchgate.net The inhibition of the NLRP3 inflammasome is a significant area of interest for the development of new anti-inflammatory therapies.
A study identified a piperidine-containing small molecule, KN3014, which demonstrated inhibitory effects on the NLRP3 inflammasome. nih.gov In cell-based assays using human peripheral blood mononuclear cells (PBMCs), KN3014 was shown to significantly inhibit the secretion of IL-1β. nih.gov This inhibition is noteworthy as it suggests a direct or indirect modulation of the NLRP3 inflammasome pathway. The study found that at a concentration of 50 μM, KN3014 strongly suppressed IL-1β secretion from lipopolysaccharide (LPS)-stimulated human PBMCs. nih.gov In contrast, the compound did not inhibit the secretion of TNF-α, indicating a degree of selectivity in its anti-inflammatory action. nih.gov
Further investigation using PBMCs from a patient with Muckle-Wells syndrome, a condition characterized by constitutive activation of the NLRP3 inflammasome, showed that KN3014 could inhibit the spontaneous auto-secretion of IL-1β. nih.gov
Interactive Table: Effect of KN3014 on Cytokine Secretion in LPS-Stimulated Human PBMCs
| Compound | Concentration | Target Cytokine | Inhibition |
|---|---|---|---|
| KN3014 | 50 µM | IL-1β | Strong Inhibition |
Note: This table is based on findings for the piperidine-containing compound KN3014 as an analogue.
There is no specific information available in the reviewed literature regarding the direct effects of this compound or its close analogues on pyroptosis.
The activation of the NLRP3 inflammasome is a complex process, and the ATPase activity of NLRP3 is thought to be a critical step. nih.gov Therefore, direct modulation of this enzymatic function is a key target for inhibitors.
The research on the piperidine-containing compound KN3014 suggests that it targets the interaction between NLRP3 and the adaptor protein ASC through the pyrin domain (PYD), which is crucial for inflammasome assembly. nih.gov This mechanism was identified through a cell-free screening system. nih.gov
However, based on the available scientific literature, there is no specific data on the direct modulation of NLRP3 ATPase activity in recombinant systems by this compound or its characterized analogues like KN3014. The primary mechanism of action for KN3014 was identified as the disruption of protein-protein interactions within the inflammasome complex rather than direct enzyme inhibition. nih.gov
Structure Activity Relationship Sar Studies of 2 1 Benzyl Piperidin 4 Yloxy Ethylamine Derivatives
Influence of the 1-Benzyl Substitution on Ligand-Target Interactions
The N-benzyl group attached to the piperidine (B6355638) nitrogen is a critical determinant of biological activity in this class of compounds. Its presence and substitution pattern significantly influence how these ligands interact with their target proteins.
Studies on a variety of derivatives have consistently shown that the benzyl (B1604629) moiety is essential for potent activity. For instance, in a series of indazole-based antiplatelet agents, the conversion of the 1-benzyl group to a hydrogen atom resulted in a marked decrease in antiplatelet activity, highlighting the necessity of an aromatic ring at this position for a broad spectrum of activity. nih.gov Similarly, for a series of pyridazine (B1198779) analogues designed as AChE inhibitors, any isosteric replacements or modifications to the benzylpiperidine moiety were found to be detrimental to their inhibitory activity. nih.gov
Further investigations into substitutions on the benzyl ring itself have revealed nuanced effects on receptor affinity and selectivity. In a study of N-(piperidin-4-yl)-naphthamide derivatives, modifying the benzyl group with halogen or methyl substituents at the 3- or 4-position was found to increase affinity for the dopamine (B1211576) D₄.₂ receptor. nih.gov Conversely, for N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting sigma receptors, substitutions on the benzyl's aromatic ring generally led to a similar or slightly reduced affinity for σ₁ receptors. nih.gov However, when halogen substitutions were placed on both the benzyl group and a terminal phenylacetamide moiety, the affinity for σ₁ receptors remained similar, but the affinity for σ₂ receptors increased significantly. nih.gov
These findings underscore the importance of the benzyl group in anchoring the ligand within the binding pocket of the target protein. The nature and position of substituents on the benzyl ring can fine-tune these interactions, altering potency and selectivity.
Table 1: Effect of 1-Benzyl and Terminal Group Substitution on Sigma Receptor Affinity Data sourced from a study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues. nih.gov
| Compound | R (Benzyl Substitution) | R' (Arylacetamide Moiety) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (σ₂/σ₁) |
| 1 | H | Phenyl | 2.5 | 250 | 100 |
| 10 | H | 2-Thienyl | 2.7 | >250 | >92 |
| 18 | H | 2-Naphthyl | 2.3 | >280 | >122 |
| 22 | H | 3-Indolyl | 2.5 | 192 | 77 |
| 37 | 4-Fluoro | 4-Fluorophenyl | 3.5 | 259 | 74 |
| 40 | 4-Chloro | 4-Chlorophenyl | 2.9 | 232 | 80 |
Impact of Piperidine Core Modifications (e.g., C4 Substitution) on Pharmacological Profiles
The central piperidine ring serves as a crucial scaffold, and modifications to this core, particularly at the C4 position where the side chain is attached, have profound effects on the pharmacological profile of the resulting analogues.
The substitution at the C4 position of the piperidine ring is fundamental to the molecule's interaction with its biological target. In the development of potent acetylcholinesterase (AChE) inhibitors, the entire 1-benzyl-4-substituted piperidine unit is considered a key pharmacophore. nih.gov Research on atypical dopamine transporter (DAT) inhibitors demonstrated that replacing a piperazine (B1678402) ring system with a piperidine core was well-tolerated for maintaining DAT affinity and significantly improved metabolic stability. nih.gov
In a series of pyridazine derivatives acting as AChE inhibitors, structural modifications were explored at four different parts of the parent molecule. nih.gov While changes to other parts of the molecule led to varied outcomes, alterations to the benzylpiperidine portion were consistently found to be unfavorable for activity, reinforcing the structural importance of this specific core arrangement. nih.gov QSAR studies on CCR5 antagonists also identified the importance of the piperidine ring, noting that unsubstituted piperidines had lower binding affinity compared to substituted versions in certain contexts. nih.gov These findings collectively indicate that while the 1-benzylpiperidine (B1218667) core is often optimal, subtle modifications can be made to improve properties like metabolic stability, but drastic changes often lead to a loss of potency.
Role of the Linker Length and Heteroatom Identity (e.g., Oxygen vs. Nitrogen) on Activity and Selectivity
The linker connecting the piperidine core to the terminal functional group is a key modulator of activity and selectivity. Its length, flexibility, and the nature of its heteroatoms (e.g., the ether oxygen in the parent compound versus a nitrogen in many analogues) dictate the optimal positioning of the terminal moiety within the target's binding site.
Research on a series of pyridine (B92270) dicarbonitrile derivatives targeting sigma receptors demonstrated a clear relationship between linker length and binding affinity. nih.gov The study revealed that the linker between the 1-benzylpiperidine moiety and the pyridine ring plays a critical role in σ₁R affinity. nih.gov Increasing the linker length from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) chain resulted in progressively higher affinity for the human σ₁ receptor. nih.gov The compound with a two-carbon linker (ethylamino) showed a Kᵢ of 7.57 nM, while the three-carbon linker (propylamino) analogue was even more potent with a Kᵢ of 2.97 nM. nih.gov
Molecular modeling of these compounds suggested that the NH group within the linker is crucial for stabilizing the ligand in the active site through hydrogen bonding. nih.gov For the compound with a two-carbon linker, this interaction occurs via the NH group connecting the piperidine motif to the pyridine ring. nih.gov This highlights the dual role of the linker: providing optimal spacing and participating directly in binding interactions through its heteroatoms. The parent compound's ether oxygen would offer different hydrogen bonding capabilities compared to the amine nitrogen seen in these analogues, influencing target specificity.
Table 2: Influence of Linker Length on Human Sigma-1 Receptor (hσ₁R) Affinity Data sourced from a study on 2-{[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles. nih.gov
| Compound | Linker (n=number of CH₂) | hσ₁R Ki (nM) |
| 1 | -NH- (n=0) | 29.2 |
| 2 | -NH-(CH₂)₂- (n=2) | 7.57 |
| 3 | -NH-(CH₂)₃- (n=3) | 2.97 |
| 4 | -NH-(CH₂)₄- (n=4) | 3.97 |
Effects of Terminal Amine Derivatization on Receptor/Enzyme Binding and Functional Efficacy
The terminal amine of 2-(1-benzyl-piperidin-4-yloxy)-ethylamine and its corresponding functional groups in analogues represent a primary point of interaction with the target protein and a key area for synthetic modification to enhance potency and selectivity.
In the development of AChE inhibitors, the terminal moiety is critical for binding within the enzyme's active site. Starting from a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, modifications to the terminal pyridazine ring led to significant improvements in activity. nih.gov Introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for AChE inhibition, and various substitutions at the C-6 phenyl group yielded compounds with equivalent or slightly greater potency. nih.gov The indenopyridazine derivative 4g emerged as the most potent inhibitor from this series, with an IC₅₀ of 10 nM. nih.gov
Stereochemical Considerations in SAR for Bioactive Analogues
Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a target protein, leading to significant differences in bioactivity between stereoisomers.
Systematic analyses of large compound libraries have revealed that a substantial fraction—approximately 40%—of spatial isomer pairs exhibit distinct biological activities against protein targets. nih.govresearchgate.net This underscores the necessity of considering stereochemistry in drug design and SAR studies. While the parent compound this compound does not have a chiral center in its core structure, the introduction of chiral centers through derivatization is common. For example, substitutions on the piperidine ring or the ethylamine (B1201723) side chain can create stereoisomers.
The absolute configuration of these chiral centers can be critical for activity. In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxic side effects. nih.gov Therefore, in the synthesis of bioactive analogues of this scaffold, controlling and defining the stereochemistry is essential. The development of stereochemically-aware computational models and analytical techniques, such as chiral liquid chromatography, is crucial for elucidating the SAR of chiral analogues and optimizing their therapeutic potential. biorxiv.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide predictive insights that can guide the design of new, more potent derivatives.
Several QSAR studies have been successfully applied to series of N-benzylpiperidine derivatives. For a set of 99 such compounds acting as AChE inhibitors, robust predictive models were developed using methods like multiple linear regression (MLR) and genetic function approximation (GFA). documentsdelivered.com These models, which were rigorously validated, provide an excellent prediction of the inhibitory concentration for new compounds in this family, demonstrating their utility in virtual screening. documentsdelivered.com
For a different series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives acting as CCR5 antagonists, both 2D (Hansch analysis) and 3D-QSAR models were developed. nih.gov The Hansch analysis revealed the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov 3D-QSAR techniques like Molecular Shape Analysis (MSA) provided further insight, showing that substituents with a high relative negative charge (RNCG) value enhance binding affinity. nih.gov These models transform complex SAR data into quantitative, predictive equations, allowing for the rational design of new analogues with improved activity based on specific physicochemical and structural descriptors. The success of QSAR in related scaffolds suggests it is a highly valuable tool for optimizing derivatives of this compound.
Molecular Modeling and Computational Studies on 2 1 Benzyl Piperidin 4 Yloxy Ethylamine Analogues
Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes and Binding Pathways
Molecular dynamics simulations are a powerful tool for understanding the dynamic nature of ligand-protein interactions. mdpi.com Such simulations could provide insight into the conformational flexibility of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine and its binding pathway to various receptors. However, no MD simulation studies specifically involving this compound have been published.
Pharmacophore Modeling and Virtual Screening for the Discovery of Novel Ligands
Pharmacophore models are often developed from a series of active compounds to identify key chemical features necessary for biological activity. This approach is used in virtual screening to discover new potential ligands. While pharmacophore models exist for ligands of the target receptors mentioned, none have been specifically derived from or used to identify this compound.
Computational Chemistry for Ligand Design and Optimization based on Structural Insights
Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing powerful methods for the design and optimization of novel ligands. In the context of this compound and its analogues, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the molecular basis of their interactions with biological targets and guiding the synthesis of more potent and selective compounds. These in silico techniques allow for the visualization of binding modes, prediction of binding affinities, and identification of key structural features that govern biological activity, thereby accelerating the drug development pipeline.
The primary targets for many piperidine-based compounds include sigma receptors (σ1 and σ2) and monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Understanding the subtle structural nuances that determine the affinity and selectivity of ligands for these targets is crucial for designing effective therapeutic agents.
Molecular docking studies have been widely employed to predict the binding conformations of this compound analogues within the active sites of their target proteins. For instance, in the study of piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R), molecular docking is used to analyze the binding poses of ligands and identify crucial amino acid residues involved in the interaction. nih.gov These studies often utilize crystal structures of the target proteins to create a virtual model of the binding pocket. The ligands are then computationally "docked" into this pocket, and their potential binding orientations are scored based on various energy functions.
A critical aspect of ligand design is understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. Computational studies provide a rational framework for interpreting SAR data. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, it was observed that replacing the phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl did not significantly alter the high affinity for the sigma-1 receptor. researchgate.net This suggests a degree of tolerance for structural modifications at this position, offering opportunities for further optimization of pharmacokinetic properties without compromising potency.
The length and nature of the linker connecting the piperidine core to other chemical moieties also play a significant role in determining the binding affinity and selectivity. For certain sigma receptor ligands, the length of an alkyl linker did not show a clear influence on the binding affinity for the best ligands. nih.gov However, in other cases, even a minor change, such as extending a linker from two to three carbon atoms, can lead to a dramatic reduction in affinity due to steric clashes with residues in the binding pocket. nih.gov
Furthermore, the substitution pattern on the benzyl (B1604629) group of the 1-benzylpiperidine (B1218667) scaffold is a key determinant of activity. The introduction of substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target. For instance, the presence of a powerful electron-withdrawing cyano group in one study produced a highly potent and selective ligand for the dopamine transporter. nih.gov In contrast, a 4-hydroxylphenyl moiety was found to be generally detrimental to the affinity for both S1R and S2R in another series of compounds. nih.gov
The following interactive data tables summarize the research findings from various computational and binding studies on analogues of this compound, highlighting the impact of structural modifications on their binding affinities for different receptors.
Table 1: Binding Affinities of Selected Piperidine Analogues for Sigma Receptors
| Compound | Structure | Target Receptor | Binding Affinity (Ki, nM) |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 |
| Compound 2 | Analogue of Compound 1 | S1R | 24 |
| Compound 3 | Analogue of Compound 1 | S1R | - |
| Compound 4 | Analogue of Compound 2 | S1R | - |
| Compound 5 | 4-fluorophenyl-substituted derivative | S1R | - |
| Haloperidol (Reference) | - | S1R | 2.5 |
Data sourced from a study on piperidine/piperazine-based compounds. nih.gov
Table 2: Inhibitory Activity of Piperidine Analogues at Monoamine Transporters
| Compound | Structure | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |
| Analogue 21a | Benzhydryl N-atom at an adjacent position | 19.7 | 137 | 1111 |
| Analogue 5d | Contains a cyano group | 3.7 | - | - |
Data from structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives. nih.gov
Table 3: Binding Affinities of Pyridine (B92270) Derivatives with a 1-Benzylpiperidine Moiety for the Human Sigma-1 Receptor (hσ1R)
| Compound | Structure | hσ1R (Ki, nM) |
| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 |
| NE-100 (Reference) | - | 2.00 |
| PB28 (Reference) | - | 1.87 |
Data from a study on multifunctional pyridines targeting sigma receptors. researchgate.net
Molecular dynamics simulations can further enhance the understanding of ligand-protein interactions by providing insights into the dynamic behavior of the complex over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for stabilizing the ligand within the binding site. mdpi.com
Potential Therapeutic Relevance and Target Identification of this compound (Pre-clinical, In Vitro Focus)
The chemical scaffold this compound and its derivatives are subjects of significant interest in preclinical research due to their potential to interact with multiple biological targets implicated in a range of complex diseases. The core structure, which combines a benzyl group, a piperidine ring, and an ethylamine (B1201723) side chain, serves as a versatile template for developing ligands with nuanced pharmacological profiles. This article explores the potential therapeutic relevance of this compound by focusing on its interaction with key molecular targets identified in in vitro and preclinical studies, including sigma receptors, cholinesterases, and inflammatory pathways, as well as its potential influence on other systems of therapeutic interest.
Future Research Directions for the Chemical Compound
Exploration of Novel Synthetic Pathways for the Compound and its Stereoisomers
The development of efficient and innovative synthetic methodologies is fundamental to advancing the study of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine. Future research should concentrate on creating more streamlined and stereoselective routes to access the core molecule and its various stereoisomers.
Current and Future Synthetic Strategies:
| Strategy | Description | Potential Advantages |
| Hydrogenation of Pyridine (B92270) Precursors | A common method for synthesizing the piperidine (B6355638) ring involves the reduction of corresponding pyridine derivatives. nih.govmdpi.com Advanced research could focus on developing more selective and milder catalytic systems, such as cobalt or rhodium-based catalysts, to improve yields and reduce the need for harsh reaction conditions. nih.govacs.org | Scalability, access to a wide range of substituted piperidines. |
| Intramolecular Cyclization | This approach involves constructing the piperidine ring from a linear precursor containing a nitrogen source. nih.govmdpi.com Future exploration could involve radical-mediated, mdpi.comnih.gov gold-catalyzed, mdpi.com or palladium-catalyzed mdpi.com cyclizations, which can offer high degrees of stereocontrol. | High stereoselectivity, formation of complex ring systems. |
| Enantioselective Synthesis | Given that biological activity is often dependent on the absolute configuration of a molecule, the development of enantioselective syntheses is crucial. researchgate.net Techniques such as iridium-catalyzed asymmetric hydrogenation, rsc.org the use of chiral building blocks derived from natural sources, acs.org or stereospecific cleavage of cyclic intermediates rsc.org can be explored to produce optically pure enantiomers of this compound. | Production of single, biologically active stereoisomers, leading to improved potency and reduced side effects. |
| Multi-component Reactions | These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules. mdpi.com Designing a multi-component reaction for this scaffold could significantly shorten the synthetic sequence. | Increased efficiency, reduced waste, rapid generation of a library of derivatives. |
A key step in the synthesis is the formation of the 4-hydroxypiperidine (B117109) intermediate and the subsequent ether linkage. google.comnih.gov Research into stereospecific methods for constructing this ether bond will be critical for controlling the final stereochemistry of the molecule. rsc.org
Identification of Additional Unexplored Biological Targets for the Chemical Compound's Scaffold
The this compound scaffold is a promising starting point for drug discovery due to the known pharmacological versatility of its constituent parts. The N-benzylpiperidine motif, in particular, is present in numerous approved drugs and provides crucial interactions, such as cation-π interactions, with target proteins. nih.gov Future research should aim to systematically screen this scaffold against a wide array of biological targets to uncover new therapeutic applications.
Potential Target Classes for Exploration:
| Target Class | Rationale | Examples of Related Activities |
| G-Protein Coupled Receptors (GPCRs) | GPCRs are a major class of drug targets. nih.govresearchgate.net The piperidine scaffold is known to interact with various GPCRs, including sigma receptors (σ₁R and σ₂R) and histamine (B1213489) H₃ receptors. nih.govnih.gov | Piperidine derivatives have shown high affinity for σ₁R, which is implicated in neurological disorders and cancer. nih.govnih.gov |
| Ion Channels | These membrane proteins are crucial for cellular communication and are targets for a wide range of therapeutics. | The structural features of the compound are amenable to binding within the pores or allosteric sites of various ion channels. |
| Enzymes | The scaffold could be adapted to inhibit enzymes involved in disease pathology. | N-benzylpiperidine derivatives have been designed as inhibitors of cholinesterases for Alzheimer's disease treatment. nih.gov |
| Transporters | Monoamine transporters (for dopamine (B1211576), serotonin (B10506), norepinephrine) are potential targets, given the structural similarity of the ethylamine (B1201723) side chain to neurotransmitters. | Related piperidine compounds have been investigated for their interaction with monoamine transporters in the context of addiction research. |
A multi-target-directed ligand approach could also be pursued, where derivatives are designed to interact with multiple targets simultaneously, which can be a highly effective strategy for complex diseases like neurodegenerative disorders. nih.gov Screening campaigns using extensive compound libraries are a viable method for identifying novel biological targets. nih.govnih.gov
Advanced Computational Approaches for Structure-Based Rational Drug Design
To guide the synthesis of more potent and selective analogs of this compound, advanced computational methods are indispensable. These techniques allow for the visualization and analysis of molecular interactions, facilitating a more rational approach to drug design.
Key Computational Techniques and Their Applications:
| Technique | Application | Expected Outcome |
| Molecular Docking | Predicts the preferred orientation and binding affinity of the compound and its analogs within the active site of a target protein. nih.govnih.gov | Identification of key amino acid residues involved in binding, guiding structural modifications to enhance affinity and selectivity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the protein-ligand complex over time, providing insights into its stability and conformational dynamics. nih.govyoutube.com | Confirmation of docking poses, understanding the flexibility of the binding pocket, and identifying stable interactions that contribute to binding. nih.govnih.gov |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govnih.gov | Creation of a virtual template for screening large chemical databases to find new molecules with the desired activity. nih.gov |
| Machine Learning (ML) & AI | Utilizes algorithms, such as graph neural networks (GNNs), to learn the relationship between molecular structure and biological activity from large datasets. oup.com | Prediction of the properties of virtual compounds, accelerating the discovery of novel and highly active molecules. oup.com |
By combining these computational tools, researchers can build a comprehensive understanding of the structure-activity relationships (SAR) for this chemical scaffold. This knowledge can then be used to design a new generation of derivatives with optimized efficacy and reduced off-target effects. Emerging techniques like differentiable molecular simulation also hold promise for refining the force fields used in these simulations, leading to even more accurate predictions. youtube.com
Development of Sophisticated In Vitro Assays for Deeper Mechanistic Understanding
To fully characterize the pharmacological effects of this compound and its derivatives, it is essential to move beyond simple binding assays and develop more sophisticated in vitro assays. These advanced assays can provide a deeper understanding of the compound's mechanism of action at a cellular and molecular level.
Advanced In Vitro Assay Platforms:
| Assay Type | Purpose | Technologies |
| Cell-Based Functional Assays | To measure the cellular response following target engagement, such as the activation or inhibition of a signaling pathway. nih.goveurofinsdiscovery.com | Second messenger assays (cAMP, IP₁, calcium flux), reporter gene assays. eurofinsdiscovery.comnih.gov |
| High-Throughput Screening (HTS) | To rapidly test large libraries of compounds to identify initial "hits" or to profile leads against a panel of targets. pharmtech.comnih.gov | Automated robotics, acoustic liquid handling, miniaturized assay formats (nanoliter plates). youtube.com |
| Real-Time Kinetic Assays | To measure the rates of binding and unbinding (kinetics) and the dynamics of cellular signaling in real time. nih.govnih.gov | Surface Plasmon Resonance (SPR) for label-free kinetics, multispaninc.com genetically-encoded biosensors (FRET/BRET) for live-cell imaging. nih.govmdpi.com |
| Multiplex Assays | To simultaneously measure the activity of a compound against multiple targets or pathways in a single experiment. researchgate.net | Barcoded readout technologies combined with next-generation sequencing (NGS). researchgate.net |
A key area of focus should be on assays that can elucidate complex pharmacological concepts such as biased agonism, where a ligand can selectively activate certain signaling pathways over others at the same receptor. nih.govmdpi.com The development and application of these sophisticated assays will be crucial for building a comprehensive pharmacological profile of this compound derivatives and for selecting the most promising candidates for further development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzyl-protected ethanamine group. Key parameters include:
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
- Base choice : Triethylamine or NaOH to neutralize byproducts (e.g., HCl) during benzylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolating high-purity product (>95%) .
- Data Source : PubChem lists molecular weight (218.34 g/mol) and CAS RN (86945-25-7), critical for reaction stoichiometry .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- NMR : H-NMR peaks at δ 7.3 ppm (benzyl aromatic protons) and δ 3.5–4.0 ppm (piperidinyloxy and ethylamine protons) .
- Mass Spectrometry : ESI-MS showing [M+H] at m/z 219.3 .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .
Q. What biochemical assays are suitable for initial characterization of its receptor-binding properties?
- Methodological Answer :
- Radioligand displacement : Screen for affinity at serotonin (5-HT) or dopamine receptors using H-LSD or H-spiperone in HEK-293 cells expressing recombinant receptors .
- Functional assays : Measure cAMP accumulation or calcium flux to determine agonist/antagonist activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for serotonin receptors?
- Methodological Answer :
- Control experiments : Validate receptor expression levels (qPCR/Western blot) and ligand stability (LC-MS) .
- Orthogonal assays : Compare results from radioligand binding (e.g., 5-HT) with electrophysiology (patch-clamp) in primary neurons .
- Data normalization : Use reference compounds (e.g., ketanserin for 5-HT) to standardize inter-study variability .
Q. What computational strategies predict the compound’s interaction with off-target receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB: 6A93 for 5-HT) to assess binding poses .
- MD simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-receptor complexes .
- Pharmacophore modeling : Identify key features (e.g., amine group, benzyl ring) driving selectivity .
Q. How can synthetic byproducts be identified and mitigated during scale-up?
- Methodological Answer :
- Reaction monitoring : In-situ FTIR to track intermediate formation (e.g., piperidinyloxy intermediates) .
- Byproduct analysis : GC-MS for volatile impurities or UPLC-QTOF for non-volatile side products .
- Process optimization : Adjust stoichiometry (1.2:1 benzyl chloride:piperidine derivative) to minimize dimerization .
Q. What in vivo models are appropriate for studying its pharmacokinetics and CNS penetration?
- Methodological Answer :
- Formulation : Use saline with 10% DMSO for solubility .
- Administration : Intraperitoneal (IP) or intravenous (IV) dosing in rodents, with brain-to-plasma ratio measured via LC-MS/MS .
- Ethical considerations : Adhere to IACUC protocols for dose-limiting toxicity studies (MTD determination) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
